2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-bromobenzaldehyde with 3-chloro-4-methoxyaniline in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different oxidation states.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
- 2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity, stability, and potential biological activities.
Properties
Molecular Formula |
C17H16BrClN2OS2 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C17H16BrClN2OS2/c1-22-15-7-6-13(10-14(15)19)20-17(23)21-8-9-24-16(21)11-2-4-12(18)5-3-11/h2-7,10,16H,8-9H2,1H3,(H,20,23) |
InChI Key |
RQBZNJVBBRCIAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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